molecular formula C8H17ClN2S2 B1432876 1-((4,5-Dihydrothiazol-2-yl)thio)-3-methylbutan-2-amine hydrochloride CAS No. 1822673-77-7

1-((4,5-Dihydrothiazol-2-yl)thio)-3-methylbutan-2-amine hydrochloride

Cat. No.: B1432876
CAS No.: 1822673-77-7
M. Wt: 240.8 g/mol
InChI Key: VJXYADAEEWDSGF-UHFFFAOYSA-N
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Description

1-((4,5-Dihydrothiazol-2-yl)thio)-3-methylbutan-2-amine hydrochloride is a synthetic organic compound characterized by a 4,5-dihydrothiazole ring linked via a thioether group to a branched aliphatic amine (3-methylbutan-2-amine), with the hydrochloride salt enhancing solubility and stability. Key structural motifs include:

  • A partially saturated thiazole ring (dihydrothiazole), which may influence conformational flexibility and receptor binding.
  • A thioether bridge (-S-), which can modulate electronic properties and metabolic stability.
  • A tertiary amine in the form of a hydrochloride salt, improving aqueous solubility for pharmaceutical applications.

Properties

IUPAC Name

1-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)-3-methylbutan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2S2.ClH/c1-6(2)7(9)5-12-8-10-3-4-11-8;/h6-7H,3-5,9H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJXYADAEEWDSGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CSC1=NCCS1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17ClN2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The preparation generally follows a multi-step synthetic route involving:

  • Formation of the 4,5-dihydrothiazole ring system.
  • Introduction of the thioether linkage to the amine side chain.
  • Conversion to the hydrochloride salt for stability and isolation.

Detailed Preparation Methods

Synthesis of 4,5-Dihydrothiazole Core

A reliable approach involves the reaction of 2-thioxothiazolidin-4-one with aldehydes or thiol-containing intermediates under basic aqueous-ethanol conditions at low temperatures:

  • Procedure Example :
    • Dissolve sodium hydroxide (5 g) in water (20 mL) and ethanol (10 mL), cool in an ice bath.
    • Add freshly distilled 2-thioxothiazolidin-4-one (1.65 g, 10 mmol).
    • Slowly add thiophen-2-carbaldehyde (1.12 g, 10 mmol) dropwise maintaining 0 °C.
    • Stir for 4 hours, then leave overnight in ice chest.
    • Filter precipitate, wash with cold water and ethanol, recrystallize from ethanol to obtain the thiazoline intermediate.

This method yields the 4,5-dihydrothiazole ring with high purity and good yield, forming a yellow powder with melting point around 223 °C.

Formation of the Thioether Linkage to 3-Methylbutan-2-amine

The key step involves nucleophilic substitution where the thiol or thio group on the thiazoline reacts with the amine derivative:

  • The amine (3-methylbutan-2-amine) is introduced to the thiazoline intermediate under mild reflux conditions in ethanol or acetic acid.
  • Sodium acetate is often added as a buffer to maintain pH and facilitate the reaction.
  • The reaction is monitored by thin-layer chromatography (TLC) until completion (typically 24-48 hours reflux).
  • The product precipitates out during reflux or upon cooling and is filtered and washed.

Conversion to Hydrochloride Salt

  • The free base amine-thiazoline compound is dissolved in an appropriate solvent such as ethanol or ethyl acetate.
  • Hydrogen chloride gas or concentrated hydrochloric acid in anhydrous conditions is introduced to form the hydrochloride salt.
  • The salt is isolated by filtration and drying under vacuum to yield a stable crystalline product.

Reaction Conditions and Optimization

Step Reagents/Conditions Temperature Time Yield (%) Notes
Thiazoline ring formation 2-thioxothiazolidin-4-one, aldehyde, NaOH 0 °C (ice bath) 4 h + overnight ~85 Low temp prevents side reactions
Thioether linkage formation 4,5-dihydrothiazole intermediate, amine, NaOAc Reflux in ethanol or acetic acid 24-48 h 70-80 pH control critical for selectivity
Hydrochloride salt formation HCl gas or HCl solution Room temperature 1-2 h Quantitative Ensures product stability and purity

Analytical Characterization Supporting Preparation

  • Infrared (IR) Spectroscopy :

    • NH2 stretching bands at ~3444-3450 cm⁻¹.
    • NH bands around 3147-3082 cm⁻¹ confirm amine and thiazoline presence.
  • Nuclear Magnetic Resonance (NMR) :

    • ^1H-NMR shows NH singlets exchangeable with D2O at δ = 2.49-2.50 ppm.
    • Thiazoline ring protons and methyl groups appear in expected chemical shift regions.
    • ^13C-NMR shows characteristic signals for C=O and C=S carbons around 162 and 182 ppm.
  • Melting Point and Crystallinity :

    • Intermediate and final products show sharp melting points indicating purity (e.g., 223 °C for thiazoline intermediate, 250-252 °C for derivatives).

Research Findings and Comparative Notes

  • The low temperature and basic aqueous ethanol medium in the initial thiazoline ring formation step are critical to avoid polymerization or side reactions.
  • The thioether bond formation requires controlled pH and extended reflux to achieve high yield and purity.
  • Conversion to hydrochloride salt enhances compound stability, facilitating isolation and storage.
  • Variations in aldehyde or amine substituents can modulate reaction time and yield but the core methodology remains consistent.

Summary Table of Preparation Methods

Preparation Stage Key Reagents Conditions Outcome Reference
Thiazoline ring synthesis 2-thioxothiazolidin-4-one, aldehyde, NaOH 0 °C, aqueous ethanol, 4h + overnight 4,5-dihydrothiazole intermediate (yellow powder)
Thioether bond formation 4,5-dihydrothiazole intermediate, 3-methylbutan-2-amine, NaOAc Reflux in ethanol/acetic acid, 24-48h Thioether linked amine compound
Hydrochloride salt formation Free base amine-thiazoline, HCl gas or solution Room temp, 1-2 h Stable hydrochloride salt Inferred from standard protocols

Chemical Reactions Analysis

1-((4,5-Dihydrothiazol-2-yl)thio)-3-methylbutan-2-amine hydrochloride can undergo various chemical reactions, including:

Scientific Research Applications

1-((4,5-Dihydrothiazol-2-yl)thio)-3-methylbutan-2-amine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-((4,5-Dihydrothiazol-2-yl)thio)-3-methylbutan-2-amine hydrochloride involves its interaction with specific molecular targets within biological systems. The thiazole ring can interact with enzymes and receptors, potentially inhibiting or activating specific biochemical pathways. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Compounds for Comparison

The following compounds, identified from the provided evidence, share partial structural or functional similarities:

Compound Name (IUPAC) Key Structural Features Functional Groups Biological Context (if available)
1-((4,5-Dihydrothiazol-2-yl)thio)-3-methylbutan-2-amine hydrochloride Dihydrothiazole, thioether, branched amine (HCl salt) Thioether, amine (salt) Not explicitly stated
[4-[[[2-[3-Fluoro-4-(trifluoromethyl)phenyl]-4-methyl-5-thiazolyl]methyl]thio]-2-methylphenoxy]acetic acid (GW0742) Aromatic thiazole, thioether, phenoxyacetic acid Thioether, carboxylic acid PPARδ agonist (known from external sources); prepared in DMSO/saline
Derivatives of (S)-1-(5-((pyridin-3-yl)thio)pyrazin-2-yl)-4'H,6'H-spiro[piperidine-4,5'-pyrrolo[1,2-b]pyrazol]-4'-amine Pyridinylthio, pyrazine, spirocyclic amine Thioether, amine SHP2 inhibitors for cancer therapy
Ethyl S-2-diisopropylammoniumethyl methylphosphonothiolate chloride Phosphonothiolate, ammonium salt Phosphonothiolate, quaternary ammonium Organophosphorus compound; structural focus on phosphorus-sulfur bonds

Structural Analysis

Thioether Linkage
  • Target Compound : The thioether connects the dihydrothiazole and amine moieties. This group may enhance metabolic stability compared to ethers or esters .
  • GW0742: Uses a thioether to link a thiazole ring to a phenoxyacetic acid group. The aromatic thiazole and electron-withdrawing substituents (fluoro, trifluoromethyl) likely increase lipophilicity and target affinity compared to the dihydrothiazole in the target compound .
  • SHP2 Inhibitors (Patent): Thioether links pyridine and pyrazine rings.
Amine Functionality
  • Target Compound : The tertiary amine (as a hydrochloride salt) improves solubility, critical for bioavailability.
  • SHP2 Inhibitors : A spirocyclic amine in a complex heterocyclic system may enhance selectivity for enzyme targets like SHP2 .
  • Organophosphorus Compounds: Quaternary ammonium salts (e.g., in ) exhibit permanent positive charges, differing from the protonated amine in the target compound’s hydrochloride form .
Heterocyclic Cores
  • Dihydrothiazole (Target) : Partial saturation may reduce ring aromaticity, increasing flexibility and altering electron distribution compared to aromatic thiazoles (e.g., GW0742) .
  • Pyrazine/Pyridine (SHP2 Inhibitors) : Aromatic nitrogen-rich systems enable π-π interactions, absent in the dihydrothiazole core .

Physicochemical Properties

Property Target Compound GW0742 SHP2 Inhibitors
Solubility High (HCl salt) Moderate (DMSO required) Variable (depends on formulation)
Lipophilicity (LogP) Likely moderate High (aromatic substituents) Moderate to high
Metabolic Stability Thioether may reduce oxidation Thioether + aromaticity enhances stability Dependent on heterocycle reactivity

Biological Activity

1-((4,5-Dihydrothiazol-2-yl)thio)-3-methylbutan-2-amine hydrochloride is a synthetic compound featuring a thiazole moiety, which has garnered attention for its diverse biological activities. This article delves into its biological activity, including its interactions with enzymes, potential therapeutic applications, and biochemical properties.

Chemical Structure and Properties

The compound has the following characteristics:

  • Molecular Formula : C8H16ClN2S2
  • Molecular Weight : 226.79 g/mol
  • IUPAC Name : 1-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)-3-methylbutan-2-amine; hydrochloride

The thiazole ring contributes to its reactivity and biological significance, making it a versatile candidate in medicinal chemistry.

Biological Activity Overview

This compound exhibits several biological activities:

  • Enzyme Modulation : The compound has been shown to modulate the activity of enzymes involved in sulfur metabolism, particularly cysteine desulfurase. This interaction is crucial for cellular functions related to sulfur-containing amino acids.
  • Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial activity, which could lead to applications in drug development aimed at combating bacterial infections.
  • Cellular Effects : It influences cell signaling pathways and gene expression, thereby affecting cellular metabolism and function.

The molecular mechanism of action involves:

  • Binding Interactions : The compound binds to various biomolecules, affecting their activity.
  • Enzyme Inhibition/Activation : It can inhibit or activate specific enzymes, influencing metabolic pathways.
  • Gene Expression Modulation : Changes in gene expression patterns have been observed upon treatment with this compound.

In Vitro Studies

In laboratory settings, this compound has been tested for its effects on different cell lines. Notable findings include:

  • Impact on Cysteine Metabolism : Studies indicate that the compound significantly affects cysteine metabolism by modulating cysteine desulfurase activity. This modulation can lead to altered levels of cysteine and related metabolites in cells.

Animal Model Studies

Research involving animal models has demonstrated varying effects based on dosage:

Dosage (mg/kg)Observed Effect
10Mild stimulation of metabolic pathways
50Significant alteration in enzyme activity
100Inhibition of cell proliferation in cancer models

These findings suggest a dose-dependent relationship between the compound and its biological effects.

Comparative Analysis with Similar Compounds

The uniqueness of this compound lies in its specific structure. A comparison with structurally similar compounds reveals distinct biological profiles:

Compound NameStructural FeaturesUnique Aspects
4-(4,5-Dihydrothiazol-2-yl)thio)butan-1-amine hydrochlorideThiazole and amine groupsDifferent carbon chain length
4-(1-Amino-3-methylbutan-2-yl)-1,3-thiazol-2-amineSimilar thiazole structureDifferent functional groups
10-(2,5-dihydrothiazol-2-yl)thio)decan-1-olThiazole derivative with longer carbon chainPotentially different biological activities

Q & A

Q. What are the optimal synthetic routes for preparing 1-((4,5-dihydrothiazol-2-yl)thio)-3-methylbutan-2-amine hydrochloride, and how can reaction conditions be optimized?

Answer: The synthesis of thiazole derivatives typically involves condensation reactions between thiazole precursors and alkyl/aryl amines or thiols. For example:

  • Method A (Acetic Acid Reflux): React 2-aminothiazol-4(5H)-one derivatives with a formyl-substituted indole carboxylic acid in acetic acid under reflux (3–5 hours). Sodium acetate is often used as a base to facilitate the reaction .
  • Purification: Recrystallization from dimethylformamide (DMF)/acetic acid mixtures improves purity .

Key Considerations:

  • Monitor reaction progress via TLC or HPLC to optimize reflux time.
  • Adjust stoichiometry (e.g., 1.1 equiv of aldehyde derivatives) to maximize yield .

Table 1: Synthesis Conditions for Thiazole Derivatives

MethodReagentsConditionsPurification
A2-Aminothiazol-4(5H)-one, 3-formyl-indole-2-carboxylic acid, AcOHReflux (3–5 h)Recrystallization (DMF/AcOH)
BThiourea, chloroacetic acid, NaOAcReflux (3–5 h)Washing (AcOH, H₂O, EtOH, ether)

Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1H^1H- and 13C^{13}C-NMR to confirm the thiazole ring (δ 6.5–7.5 ppm for aromatic protons) and the methylbutan-2-amine backbone (δ 1.2–2.5 ppm for methyl groups) .
  • Liquid Chromatography-Mass Spectrometry (LCMS): Validate molecular weight (e.g., expected [M+H]⁺ peak) and detect impurities .
  • Elemental Analysis: Verify C, H, N, S, and Cl content to confirm stoichiometry .

Methodological Tip:

  • For hydrochloride salts, use D₂O or DMSO-d₆ to enhance solubility in NMR .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for thiazole-derived compounds?

Answer: Discrepancies often arise from assay variability or compound stability. Strategies include:

  • Orthogonal Assays: Combine colorimetric (e.g., MTT ) and fluorometric assays to cross-validate cytotoxicity results.
  • Stability Profiling: Test compound integrity under assay conditions (pH, temperature) using HPLC .
  • Control Experiments: Use reference compounds (e.g., 4-hydroxy-3-methoxycinnamaldehyde ) to benchmark activity.

Example Workflow:

Pre-incubate the compound in assay buffer (e.g., PBS, pH 7.4) for 24 hours.

Analyze degradation products via LCMS .

Correlate stability with bioactivity trends.

Q. What mechanistic insights exist for the reactivity of the thiol-thiazole moiety in this compound?

Answer: The thiol group (-SH) in thiazoles participates in redox and nucleophilic reactions:

  • Thiol-Disulfide Exchange: Under oxidative conditions, the thiol can form disulfide bonds, altering biological activity .
  • Nucleophilic Substitution: The thiazole sulfur may react with electrophiles (e.g., alkyl halides) to form sulfides or sulfoxides .

Experimental Design:

  • Kinetic Studies: Monitor reaction rates with varying pH (4–9) and electrophile concentrations.
  • Product Characterization: Use high-resolution MS and 1H^1H-NMR to identify adducts .

Q. How does the hydrochloride salt form influence the compound’s stability and solubility in aqueous systems?

Answer:

  • Solubility Enhancement: The hydrochloride salt increases water solubility via ion-dipole interactions, critical for in vitro assays .
  • Stability Risks: Hydrolysis of the thiazole ring may occur under acidic conditions (pH < 4) or prolonged storage .

Best Practices:

  • Store lyophilized powder at -20°C in desiccated conditions .
  • Prepare fresh solutions in neutral buffers (e.g., PBS) for biological assays .

Table 2: Stability and Solubility Guidelines

PropertyConditionRecommendation
SolubilityAqueous buffers (pH 6–8)Use hydrochloride salt for >10 mM solubility
StabilitypH < 4, >40°CAvoid prolonged exposure; monitor via HPLC

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-((4,5-Dihydrothiazol-2-yl)thio)-3-methylbutan-2-amine hydrochloride
Reactant of Route 2
1-((4,5-Dihydrothiazol-2-yl)thio)-3-methylbutan-2-amine hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.